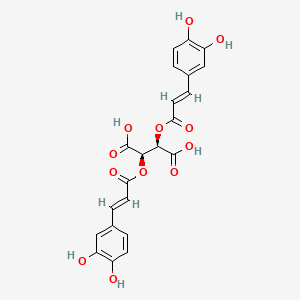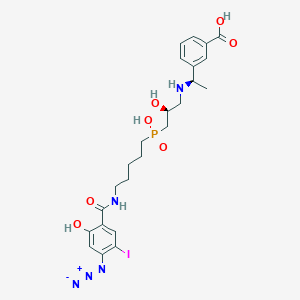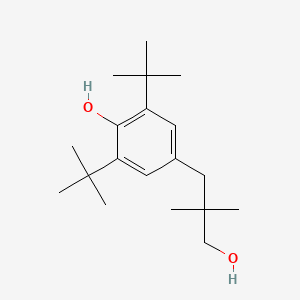
Chicorinsäure
Übersicht
Beschreibung
Chicoric acid, also known as cichoric acid, is a hydroxycinnamic acid and an organic compound belonging to the phenylpropanoid class. It is a derivative of both caffeic acid and tartaric acid. Chicoric acid is found in a variety of plant species, including chicory (Cichorium intybus), purple coneflower (Echinacea purpurea), dandelion leaves, basil, lemon balm, and aquatic plants such as algae and seagrasses .
Wissenschaftliche Forschungsanwendungen
Cichoriensäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
Cichoriensäure entfaltet ihre Wirkungen über verschiedene Mechanismen:
Antioxidative Aktivität: Es fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben, wodurch Zellen vor oxidativem Stress geschützt werden.
Entzündungshemmende Aktivität: Hemmt die Freisetzung von proinflammatorischen Zytokinen und Enzymen und reduziert Entzündungen.
Antivirale Aktivität: Hemmt die Funktion der HIV-1-Integrase und verhindert die Integration viraler DNA in das Wirtsgenom.
Neuroprotektive Aktivität: Verbessert die mitochondriale Funktion und den Energiestoffwechsel und fördert das Überleben von Neuronen gegen Entzündungen.
Wirkmechanismus
Chicoric acid, also known as Cichoric Acid, is a hydroxycinnamic acid that occurs in a variety of plant species . It has been recognized for its excellent antioxidant and anti-inflammatory bioactivities .
Target of Action
Chicoric acid has been shown to target several cellular components and processes. It has been found to stimulate phagocytosis, inhibit the function of hyaluronidase, protect collagen from damage due to free radicals, and inhibit the function of HIV-1 integrase . It also targets the mitochondria, promoting their function and energy metabolism .
Mode of Action
Chicoric acid interacts with its targets in several ways. It promotes autophagic vesicle formation in neurons and up-regulates autophagic elongation phase-related gene expressions . It also inhibits apoptosis stimulated by microglial conditioned culture medium (MCM) . Furthermore, it regulates redox homeostasis-related signaling pathways such as MAPKs and PI3K/AKT .
Biochemical Pathways
Chicoric acid affects several biochemical pathways. It improves mitochondrial function and promotes energy metabolism . It also increases the expressions of PGC-1α, SIRT1, and enhances the phosphorylation of AMPK . Additionally, it has been found to activate the Nrf2 antioxidative defense system by up-regulation of downstream antioxidant enzyme expression .
Pharmacokinetics
It is known that chicoric acid is soluble in ethanol, methanol, dioxane, acetone, and hot water; slightly soluble in ethyl acetate and ether; and insoluble in ligroin, benzene, and chloroform . This solubility profile may influence its bioavailability.
Result of Action
The action of chicoric acid results in several molecular and cellular effects. It promotes neuron survival against inflammation , improves cognitive impairment induced by oxidative stress , and prevents neuroinflammation and neurodegeneration in a mouse Parkinson’s disease model . It also balances cellular redox status, reverses mitochondrial dysfunction, decreases inflammation, and reduces neuron apoptosis caused by oxidative stress .
Action Environment
Environmental factors can influence the action of chicoric acid. For instance, the production of chicoric acid varies in different plants as well as in the same plant from different areas and different medicinal parts . Moreover, chicoric acid has been found to help plants protect themselves from insects and infection from viruses, bacteria, fungi, and nematodes .
Biochemische Analyse
Biochemical Properties
Chicoric acid has been shown to stimulate phagocytosis in both in vitro and in vivo studies . It inhibits the function of hyaluronidase, an enzyme that breaks down hyaluronic acid in the human body . Chicoric acid also protects collagen from damage due to free radicals and inhibits the function of HIV-1 integrase .
Cellular Effects
Chicoric acid has been shown to have significant effects on various types of cells and cellular processes. It has been found to stimulate the AMP-activated kinase (AMPK) pathway . Chicoric acid has been shown to attenuate neuron damage in D-galactose-treated mice as revealed through histological examination in the hippocampus region of the mouse brain . It also reduces the levels of inflammatory mediators, such as TNF-α and IL-1β .
Molecular Mechanism
Chicoric acid exerts its effects at the molecular level through various mechanisms. It has been shown to activate the Nrf2 antioxidative defense system by up-regulating downstream antioxidant enzyme expression . The regulation mechanism of chicoric acid may be associated with balancing cellular redox status, reversing mitochondrial dysfunction, decreasing inflammation, and neuron apoptosis caused by oxidative stress .
Temporal Effects in Laboratory Settings
Chicoric acid has been shown to have temporal effects in laboratory settings. A brief heat shock increased chicoric acid 3 days after treatment compared to control plants . Cold treatment increased chicoric acid 1 hour, 1 day, and 3 days after treatment .
Dosage Effects in Animal Models
The effects of chicoric acid vary with different dosages in animal models. In a study, mice were induced by D-galactose and used to evaluate protective effects of chicoric acid . The dosage was 100 mg kg −1 d −1 body weight in drinking water for 8 weeks .
Metabolic Pathways
Chicoric acid is involved in the shikimic acid-phenylpropanoid pathway . Understanding what factors regulate the distribution of chicoric acid in plants may help regulate chicoric acid accumulation by altering certain conditions .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Cichoriensäure kann durch Veresterung von Kaffeesäure mit Weinsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators wie Schwefelsäure und wird unter Rückflussbedingungen durchgeführt. Das Produkt wird dann durch Kristallisations- oder Chromatographietechniken gereinigt .
Industrielle Produktionsmethoden: Die industrielle Produktion von Cichoriensäure beinhaltet oft die Extraktion aus pflanzlichen Quellen. So werden beispielsweise Zichorienwurzeln verarbeitet, um Cichoriensäure zu extrahieren. Der Extraktionsprozess kann die Verwendung von Lösungsmitteln wie Ethanol oder Methanol beinhalten, gefolgt von Reinigungsschritten wie Filtration, Ionenaustauschchromatographie und Konzentration .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cichoriensäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Cichoriensäure kann zu Chinonen und anderen Oxidationsprodukten oxidiert werden.
Reduktion: Die Reduktion von Cichoriensäure kann zur Bildung von Dihydroderivaten führen.
Substitution: Substitutionsreaktionen können an den phenolischen Hydroxylgruppen auftreten, was zur Bildung von Ester- oder Etherderivaten führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid können unter sauren oder basischen Bedingungen verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Reagenzien wie Acylchloride oder Alkylhalogenide können in Gegenwart einer Base oder eines sauren Katalysators verwendet werden.
Hauptprodukte:
Oxidationsprodukte: Chinone und andere oxidierte Derivate.
Reduktionsprodukte: Dihydroderivate.
Substitutionsprodukte: Ester- oder Etherderivate.
Vergleich Mit ähnlichen Verbindungen
Cichoriensäure ähnelt anderen Phenolverbindungen wie:
Caftarinsäure: Eine Monocaffeoyltartarsäure, die in Trauben und anderen Pflanzen vorkommt.
Chlorogensäure: Ein Kaffeesäureester, der in Kaffee und vielen Früchten vorkommt.
Rosmarinsäure: Ein Kaffeesäureester, der in Rosmarin und anderen Lippenblütlern vorkommt
Einzigartigkeit: Cichoriensäure ist aufgrund ihrer doppelten Kaffeesäureesterstruktur einzigartig, die zu ihren starken antioxidativen und entzündungshemmenden Eigenschaften beiträgt. Sie ist auch ein wichtiger Marker zur Unterscheidung von Echinacea-Arten .
Eigenschaften
IUPAC Name |
(2R,3R)-2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)/b7-3+,8-4+/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDGKXBLOXEEMN-IABMMNSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O[C@@H](C(=O)O)[C@@H](OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0033332 | |
| Record name | L-Cichoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chicoric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70831-56-0, 6537-80-0 | |
| Record name | (-)-Chicoric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70831-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chicoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006537800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chicoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070831560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cichoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanedioic acid, 2,3-bis[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-, (2R,3R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chicoric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHICORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4YY3V8YHD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chicoric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-[(2-ethoxy-2-oxoethyl)-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B1668536.png)


![1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol](/img/structure/B1668539.png)



![benzyl (2S,4R)-1-[(2S,9R)-9-(acetylsulfanylmethyl)-10-oxoazecane-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B1668548.png)


![(3z)-3-Imino-8,9-dimethoxy-5,6-dihydro[1,3]thiazolo[4,3-a]isoquinoline-1-carbonitrile](/img/structure/B1668553.png)

